molecular formula C20H21NO5S B2926241 3-(benzenesulfonyl)-6,7-dimethoxy-1-propyl-1,4-dihydroquinolin-4-one CAS No. 899214-95-0

3-(benzenesulfonyl)-6,7-dimethoxy-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2926241
CAS No.: 899214-95-0
M. Wt: 387.45
InChI Key: WFUCBOATWZJWFH-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-6,7-dimethoxy-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents. The presence of the benzenesulfonyl group and the dimethoxy substituents in this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6,7-dimethoxy-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the quinoline derivative using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Propylation: The final step involves the alkylation of the quinoline derivative with a propyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-6,7-dimethoxy-1-propyl-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes involved in cancer and bacterial infections.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6,7-dimethoxy-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with biological macromolecules:

    DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.

    Enzyme Inhibition: It inhibits specific enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Signal Transduction Pathways: The compound can modulate signal transduction pathways involved in cell growth and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure without the benzenesulfonyl and methoxy groups.

    6,7-Dimethoxyquinoline: Lacks the benzenesulfonyl and propyl groups.

    Benzenesulfonylquinoline: Does not have the methoxy and propyl groups.

Uniqueness

3-(benzenesulfonyl)-6,7-dimethoxy-1-propyl-1,4-dihydroquinolin-4-one is unique due to the combination of its substituents, which confer enhanced chemical reactivity and potential biological activity. The presence of the benzenesulfonyl group increases its solubility and ability to interact with biological targets, while the methoxy groups enhance its stability and reactivity in chemical reactions.

This compound’s unique structural features and versatile reactivity make it a valuable subject of study in various fields of chemistry and biology.

Properties

IUPAC Name

3-(benzenesulfonyl)-6,7-dimethoxy-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-4-10-21-13-19(27(23,24)14-8-6-5-7-9-14)20(22)15-11-17(25-2)18(26-3)12-16(15)21/h5-9,11-13H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUCBOATWZJWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)OC)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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